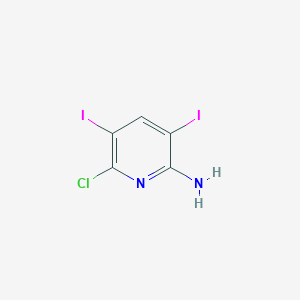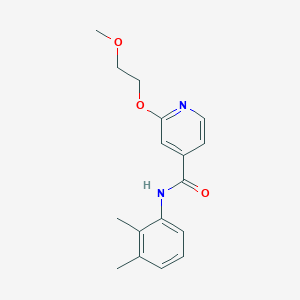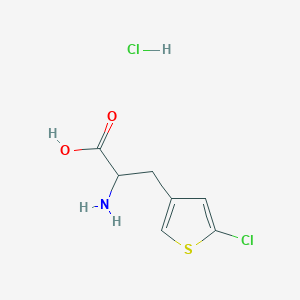![molecular formula C14H21ClN2O B2412577 2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride CAS No. 1215382-28-7](/img/structure/B2412577.png)
2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride” is a complex organic compound. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are of particular interest . There are various methods for the synthesis of imidazoles, including the cyclization of amido-nitriles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Angiotensin II Receptor Antagonists
Research into nonpeptide angiotensin II (AII) receptor antagonists has led to the discovery of N-(biphenylyl-methyl)imidazoles, which show potent antihypertensive effects when administered orally. This contrasts with earlier compounds in this class, which were primarily effective only through intravenous administration. The presence of an acidic group at the 2'-position of the biphenyl is essential for both high affinity for the AII receptor and good oral antihypertensive potency, with the tetrazole ring emerging as the most effective acidic isostere. A notable compound from this series, DuP 753, is under development for treating hypertension (Carini et al., 1991).
Corrosion Inhibition
A study on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions found that these compounds exhibit significant corrosion inhibition efficiency, with one derivative showing up to 96% efficiency. The strong adsorption of the studied molecules follows the Langmuir model, indicating a mixed type of adsorption (physisorption and chemisorption). These findings highlight the potential of imidazole derivatives as effective corrosion inhibitors, further supported by scanning electron microscopy (SEM), XPS, XRD analyses, and quantum chemical calculations (DFT) (Prashanth et al., 2021).
Anticancer Potential
A series of new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles demonstrated significant anticancer potential against various cancer cell types, including inducing apoptosis and cellular senescence in A549 cells. These compounds inhibit anchorage-independent growth and cell migration and induce cell cycle arrest in the G2/M phase. The compound NSC 771432, in particular, showed promising results in inhibiting the growth of A549 cells, highlighting the potential of imidazole-based compounds in cancer therapy (Sharma et al., 2014).
Mechanism of Action
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Safety and Hazards
Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their versatility and utility in a number of areas, expedient methods for the synthesis of imidazoles are both highly topical and necessary . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
2-(methoxymethyl)-1-pentylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17-2;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYJFGCKESLYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)

![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)






